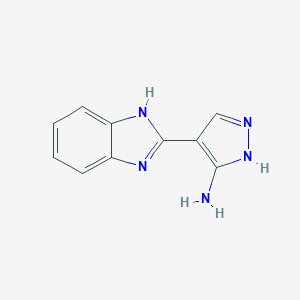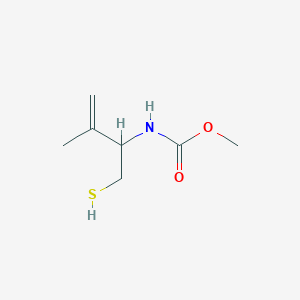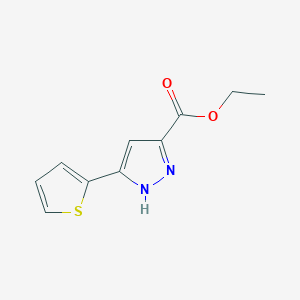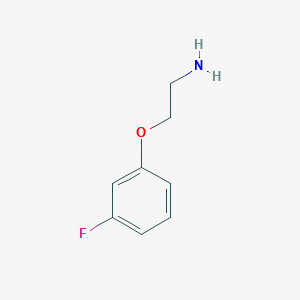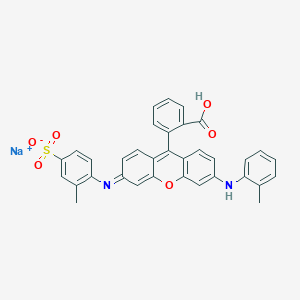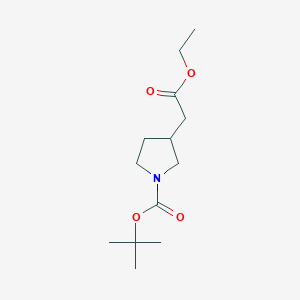
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 . It is used in various chemical reactions and has a molecular weight of 257.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ethoxy group (–O–CH2CH3) and a tert-butyl group (–C(CH3)3), both attached to the pyrrolidine ring . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.33 g/mol, and its exact mass and monoisotopic mass are 257.16270821 g/mol . It has a topological polar surface area of 55.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds . It’s stored in dry conditions at 2-8°C and is in liquid form .Scientific Research Applications
Asymmetric Synthesis and Stereochemistry
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is involved in the study of asymmetric synthesis, providing insights into the stereochemistry of complex organic molecules. The compound serves as an example in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, where its stereochemical configurations are crucial for understanding the chiral nature of organic compounds (Weber et al., 1995).
Nitrile Anion Cyclization
The compound plays a significant role in nitrile anion cyclization processes, which are essential for the synthesis of N-tert-butyl disubstituted pyrrolidines. This method demonstrates the efficiency of synthesizing chiral pyrrolidine derivatives, crucial for developing pharmaceuticals and other biologically active compounds (Chung et al., 2005).
Photochemical Reactions
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is used in studies exploring photochemical reactions, particularly in the context of singlet oxygen reactions. These studies are pivotal for understanding the mechanisms of photooxidation and their applications in synthetic organic chemistry, such as the synthesis of pyrrole precursors for compounds like prodigiosin (Wasserman et al., 2004).
Supramolecular Chemistry
Research involving tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate extends to the field of supramolecular chemistry, where the compound's derivatives are analyzed for their crystal structures and supramolecular arrangements. These studies contribute to the broader understanding of molecular interactions and the design of molecular assemblies (Samipillai et al., 2016).
Medicinal Chemistry and Drug Design
The compound's derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also its relevance in drug discovery and development (Ikuta et al., 1987).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOQUSXCYDMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572247 | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
664364-29-8 | |
| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664364-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

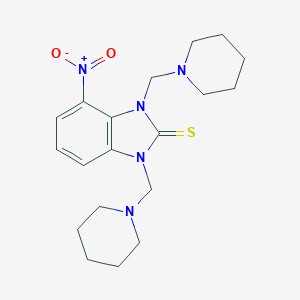
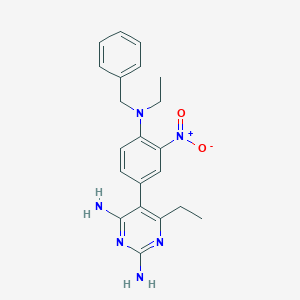
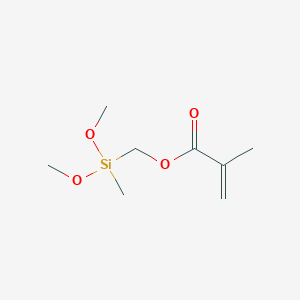
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)


